3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid
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Overview
Description
3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a triazole ring substituted with a methyl group and a phenyl group, along with a propanoic acid moiety
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole scaffold have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could lead to changes in the function of these enzymes, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown cytotoxic activities against tumor cell lines , suggesting that this compound may also have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interaction of this compound with proteins and other biomolecules is primarily mediated through its triazole ring, which can form hydrogen bonds and hydrophobic interactions with amino acid residues .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For instance, the triazole ring of this compound can interact with the active site of enzymes, thereby inhibiting their catalytic activity. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. In in vitro and in vivo studies, this compound has been observed to exert long-term effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The metabolic flux and levels of specific metabolites can be altered by the presence of this compound, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can affect its activity and function, with higher concentrations observed in specific tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
The synthesis of 3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-phenyl-1H-1,2,4-triazole with a suitable propanoic acid derivative under specific reaction conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide in an aqueous ethanol solution at room temperature for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: In the industrial sector, the compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparison with Similar Compounds
3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid can be compared with other similar triazole derivatives, such as:
3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid: This compound has a similar structure but with a different substitution pattern on the triazole ring.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound contains a triazole ring attached to a benzoic acid moiety instead of a propanoic acid moiety.
1-(3-mesityl-3-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid: This compound has a mesityl group instead of a methyl group on the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a phenyl group and a propanoic acid moiety, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(5-methyl-2-phenyl-1,2,4-triazol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-13-11(7-8-12(16)17)15(14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZWDCOKZVFUKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)CCC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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